molecular formula C8H7BrOS B2529790 2-ブロモ-6,7-ジヒドロベンゾ[b]チオフェン-4(5H)-オン CAS No. 25074-25-3

2-ブロモ-6,7-ジヒドロベンゾ[b]チオフェン-4(5H)-オン

カタログ番号: B2529790
CAS番号: 25074-25-3
分子量: 231.11
InChIキー: BUGYSMHCYWWVFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one typically involves the bromination of 6,7-dihydrobenzo[b]thiophen-4(5H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

化学反応の分析

Types of Reactions

2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted benzothiophenes depending on the nucleophile used.

    Oxidation: Major products are sulfoxides and sulfones.

    Reduction: Major products are the corresponding hydro derivatives.

作用機序

The mechanism of action of 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context .

類似化合物との比較

Similar Compounds

Uniqueness

2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is unique due to the presence of the bromine atom, which makes it more reactive in substitution reactions compared to its non-brominated counterparts. This reactivity can be exploited in the synthesis of more complex molecules and in various applications in medicinal chemistry and material science .

生物活性

2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects.

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties. For instance, a series of thiophene-linked derivatives were synthesized and tested for their anti-proliferative effects against various cancer cell lines. Notably, compounds with structural similarities to 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one exhibited significant activity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values below 25 μM .

Table 1: Anti-Proliferative Activity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AHepG-2<25
Compound BMCF-726-50
Compound CPC-351-100
DoxorubicinVariousReference

The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the thiophene ring significantly influences the compound's potency. For example, variations in the haloaryl groups at position 4 enhanced the anti-proliferative activity against the tested cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one has been evaluated for antimicrobial activity. Compounds derived from similar thiophene structures demonstrated notable effects against Gram-positive and Gram-negative bacteria. In particular, derivatives showed marked activity against Escherichia coli and Staphylococcus aureus while being less effective against fungal strains .

Table 2: Antimicrobial Activity of Thiophene Derivatives

CompoundBacteria TestedMIC (μg/mL)
Compound AEscherichia coli0.5
Compound BStaphylococcus aureus1.0
Compound CCandida albicans>10

The biological activities of 2-Bromo-6,7-dihydrobenzo[b]thiophen-4(5H)-one are attributed to several mechanisms:

  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Membrane Disruption : Its antimicrobial properties may stem from disrupting bacterial cell membranes.

Case Studies

A notable case study involved the evaluation of a related compound's efficacy against a panel of cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a dose-dependent response with significant cytotoxic effects observed at higher concentrations .

Another study focused on the pharmacokinetics and metabolic stability of thiophene derivatives in vivo, revealing promising profiles that warrant further investigation into their therapeutic potential .

特性

IUPAC Name

2-bromo-6,7-dihydro-5H-1-benzothiophen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGYSMHCYWWVFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(S2)Br)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

6,7-Dihydro-4-Benzo[B]thiophenone (1.5 g, 9.86 mmol) was dissolved in acetic acid (10 mL) and water (10 mL). The mixture was cooled to 0° C. and bromine (0.51 mL, 9.86 mmol) was added drop-wise. After 20 min at 0° C. the reaction was warmed to room temperature and stirred for 18 hr. The reaction mixture was cooled in ice and then treated with 1 M aqueous sodium hydroxide solution until the mixture was basic. A precipitate formed which was collected by filtration, washed with water and dried in a vacuum oven at 50° C. to afford the title compound as a grey solid (2.1 g, 96%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
96%

Synthesis routes and methods II

Procedure details

In a 500 mL round bottomed flask was placed 6,7-dihydro-4-benzo[b]thiophenone (8.3 g, 54 mmol) and then dissolved in acetic acid (30 mL). To the mixture was added water (30 mL) and the solution was stirred for 30 min at rt. To the mixture was dropwise added freshly prepared solution of bromine (9.4 g, 59 mmol) in acetic acid (50 mL) over 10 min. After addition of the Br2, the mixture was stirred for 1.5 h at the same temperature. The mixture was concentrated under reduced pressure and the residue was diluted with ether (150 mL), which was washed with 1N NaOH aq (100 mL). The aqueous phase was extracted with ether (100 mL) and the combined organic phase was washed with brine (100 mL), dried over anhydrous MgSO4 and then decolorized with activated carbon. Insoluble materials were removed by filtration through Celite pad and the filtrate was concentrated under reduced pressure. The residue was suspended in 50 mL of MeOH and then stirred for 15 min for washing. The precipitate was collected by filtration to obtain the title compound (5.65 g; 45%) as a yellowish crystalline solid. From the mother liquid, 2nd crop of the title compound (6.66 g; 53%) has been obtained. LCMS: (FA) ES+ 231, 233. 1H NMR (300 MHz, d1-chloroform) δ: 7.35 (s, 1H), 2.95 (t, 2H), 2.52-2.56 (m, 2H), 2.17-2.25 (m, 2H).
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
45%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。